molecular formula C26H24F4N2O3S B11454529 1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-N-(4-(trifluoromethyl)phenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide

1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-N-(4-(trifluoromethyl)phenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide

Cat. No.: B11454529
M. Wt: 520.5 g/mol
InChI Key: RATIKFABOMNRQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-FLUOROPHENOXY)METHYL]-6,7-DIMETHOXY-N-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE is a complex organic compound that features a tetrahydroisoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-FLUOROPHENOXY)METHYL]-6,7-DIMETHOXY-N-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Tetrahydroisoquinoline Core: This can be achieved through Pictet-Spengler condensation, where an aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of Fluorine Atoms: Fluorination can be performed using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Thioamide Formation:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated systems for precise reagent addition.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-FLUOROPHENOXY)METHYL]-6,7-DIMETHOXY-N-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorinated aromatic rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products:

    Oxidation: The major products would include carboxylic acids or ketones.

    Reduction: The major products would include the corresponding amines or alcohols.

    Substitution: The major products would depend on the nucleophile used, such as phenols or thiols.

Scientific Research Applications

1-[(4-FLUOROPHENOXY)METHYL]-6,7-DIMETHOXY-N-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with unique properties due to the presence of fluorine atoms.

Mechanism of Action

The mechanism of action of 1-[(4-FLUOROPHENOXY)METHYL]-6,7-DIMETHOXY-N-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance its binding affinity to certain proteins or enzymes, potentially inhibiting their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

  • 1-[(4-CHLOROPHENOXY)METHYL]-6,7-DIMETHOXY-N-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE
  • 1-[(4-BROMOPHENOXY)METHYL]-6,7-DIMETHOXY-N-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE

Uniqueness: The uniqueness of 1-[(4-FLUOROPHENOXY)METHYL]-6,7-DIMETHOXY-N-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE lies in its specific substitution pattern, particularly the presence of fluorine atoms, which can significantly alter its chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C26H24F4N2O3S

Molecular Weight

520.5 g/mol

IUPAC Name

1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-N-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isoquinoline-2-carbothioamide

InChI

InChI=1S/C26H24F4N2O3S/c1-33-23-13-16-11-12-32(25(36)31-19-7-3-17(4-8-19)26(28,29)30)22(21(16)14-24(23)34-2)15-35-20-9-5-18(27)6-10-20/h3-10,13-14,22H,11-12,15H2,1-2H3,(H,31,36)

InChI Key

RATIKFABOMNRQS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(N(CCC2=C1)C(=S)NC3=CC=C(C=C3)C(F)(F)F)COC4=CC=C(C=C4)F)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.